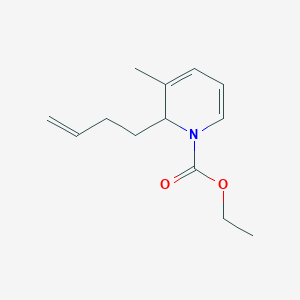
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl ester group, a but-3-en-1-yl chain, and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate typically involves the reaction of 3-methylpyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper salts can be employed to facilitate the reactions, and the use of automated systems ensures precise control over reaction parameters.
化学反応の分析
Types of Reactions: Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Ethyl 2-(but-3-en-1-yl)-3-methylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-methylpyridine-1(2H)-carboxylate: Lacks the but-3-en-1-yl chain, resulting in different chemical properties and reactivity.
But-3-en-1-yl 3-methylpyridine-1(2H)-carboxylate:
3-Methylpyridine-1(2H)-carboxylate derivatives: Various substitutions on the pyridine ring can lead to a wide range of biological activities and industrial uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
特性
CAS番号 |
99240-26-3 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 2-but-3-enyl-3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-9-12-11(3)8-7-10-14(12)13(15)16-5-2/h4,7-8,10,12H,1,5-6,9H2,2-3H3 |
InChIキー |
ZEEGUCJALRBLFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC=C(C1CCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















